molecular formula C20H13BrO B12830343 3-(4-Bromophenyl)-2-phenyl-benzofuran

3-(4-Bromophenyl)-2-phenyl-benzofuran

Cat. No.: B12830343
M. Wt: 349.2 g/mol
InChI Key: FEAWVSGPTGWWNG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-phenyl-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and phenyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-phenyl-benzofuran typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 2-phenylbenzofuran under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-phenyl-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aniline derivative.

Scientific Research Applications

3-(4-Bromophenyl)-2-phenyl-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-phenyl-benzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-phenyl-benzofuran is unique due to its specific combination of bromine and phenyl groups attached to the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-phenyl-1-benzofuran

InChI

InChI=1S/C20H13BrO/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13H

InChI Key

FEAWVSGPTGWWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br

Origin of Product

United States

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